5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Membrane permeability

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1894597-53-5, molecular formula C₁₅H₁₄N₂O₂, molecular weight 254.28 g/mol) belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry that underpins clinically approved agents such as zolpidem, alpidem, and olprinone. This compound is distinguished by a dual methoxy substitution pattern: a methoxy group at the 5-position of the imidazo[1,2-a]pyridine core and an ortho-methoxy substituent on the 2-phenyl ring.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B15330624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CN3C(=N2)C=CC=C3OC
InChIInChI=1S/C15H14N2O2/c1-18-13-7-4-3-6-11(13)12-10-17-14(16-12)8-5-9-15(17)19-2/h3-10H,1-2H3
InChIKeyYNHPGYPIDPBNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1894597-53-5, molecular formula C₁₅H₁₄N₂O₂, molecular weight 254.28 g/mol) belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry that underpins clinically approved agents such as zolpidem, alpidem, and olprinone . This compound is distinguished by a dual methoxy substitution pattern: a methoxy group at the 5-position of the imidazo[1,2-a]pyridine core and an ortho-methoxy substituent on the 2-phenyl ring. Its computed XLogP3 of 3.7 and three hydrogen-bond acceptor sites define a physicochemical profile that differentiates it from simpler mono-substituted analogs . Currently catalogued as a research-grade building block by multiple suppliers, it serves as a versatile intermediate for structure–activity relationship (SAR) exploration across kinase inhibition, anti-inflammatory, and anticancer programs [1].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails for 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine


Within the imidazo[1,2-a]pyridine scaffold, seemingly minor changes in substitution pattern—such as the position of a single methoxy group on the phenyl ring (ortho vs. para vs. meta) or the presence vs. absence of a 5-methoxy substituent—can produce large, non-linear differences in target engagement, lipophilicity, and hydrogen-bonding capacity [1]. Published SAR studies demonstrate that moving a methoxy group from the para to the ortho position on the 2-phenyl ring fundamentally alters the conformational landscape and can switch a ligand from agonist to antagonist behavior, as observed in TSPO ligand series [2]. The 5-methoxy substituent on the imidazo[1,2-a]pyridine core has been independently validated as a potency-enhancing motif: a 5-methoxy-bearing derivative achieved CENP-E inhibition with an IC₅₀ of 3.6 nM [3]. Consequently, substituting the target compound with a des-5-methoxy or a para-methoxy positional isomer is not a functionally neutral procurement decision; it carries a high probability of yielding divergent biological and physicochemical outcomes that cannot be predicted by scaffold class alone.

Quantitative Differentiation Evidence: 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Head-to-Head Comparison vs. 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

The target compound 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a computed XLogP3 of 3.7, compared with 3.4 for the des-5-methoxy analog 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine . The addition of the 5-methoxy group increases calculated lipophilicity by ΔXLogP3 = +0.3, which corresponds to an approximately two-fold increase in octanol–water partition coefficient [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count Differentiation vs. 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

The target compound possesses three hydrogen-bond acceptor sites (two methoxy oxygens plus the imidazo[1,2-a]pyridine N1 nitrogen), whereas the des-5-methoxy analog 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine possesses only two hydrogen-bond acceptors [1]. This difference is attributable exclusively to the additional 5-methoxy oxygen on the imidazo[1,2-a]pyridine core .

Hydrogen bonding Solubility Target engagement

5-Methoxy Substitution on the Imidazo[1,2-a]pyridine Core: Class-Level Potency Evidence from CENP-E Kinase Inhibition

In a medicinal chemistry program targeting centromere-associated protein-E (CENP-E), the 5-methoxy imidazo[1,2-a]pyridine derivative (+)-(S)-12 demonstrated potent CENP-E inhibition with an IC₅₀ of 3.6 nM, cellular phosphorylated histone H3 elevation with an EC₅₀ of 180 nM, and growth inhibition with a GI₅₀ of 130 nM in HeLa cells [1]. The 5-methoxy substituent was identified through electrostatic potential map (EPM)-guided optimization as a key functional group for achieving nanomolar potency. While these data are for a structurally related analog rather than the target compound itself, they establish the 5-methoxy-imidazo[1,2-a]pyridine substructure as a validated potency motif in kinase inhibitor design.

CENP-E kinase Anticancer Mitotic inhibition

Ortho-Methoxy Phenyl Substitution: Conformational and Biological Divergence from Para-Methoxy Positional Isomers

In a series of 2-phenylimidazo[1,2-a]pyridine TSPO ligands, the para-methoxy analog (compound 3) achieved a ten-fold stimulation of steroidogenesis compared with 1.6-fold for the reference agonist FGIN-1-27, whereas the ortho-substituted pattern is associated with distinct conformational restriction due to steric interaction between the ortho-methoxy group and the imidazo[1,2-a]pyridine ring system [1]. This ortho effect can alter the dihedral angle between the phenyl and imidazo[1,2-a]pyridine planes, modulating π-stacking interactions and target binding geometry. The target compound incorporates this ortho-methoxy phenyl substitution, distinguishing it from the para-methoxy positional isomer 5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1893191-04-2).

Positional isomer SAR Conformational restriction TSPO ligands

Molecular Weight and Drug-Likeness Parameter Differentiation vs. Closest Analogs

The target compound has a molecular weight of 254.28 g/mol, which is 30.02 g/mol higher than 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine (MW 224.26 g/mol) due to the additional 5-methoxy group [1]. It is an exact mass isomer of 5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (MW 254.28 g/mol, CAS 1893191-04-2), meaning these two positional isomers are indistinguishable by molecular weight alone—underscoring the importance of verifying positional identity through orthogonal analytical methods . With a molecular weight below 300 g/mol and XLogP3 of 3.7, the target compound falls within favorable lead-like chemical space (Rule of Three: MW ≤ 300, logP ≤ 3), making it suitable for fragment-growing strategies .

Lead-likeness Fragment-based drug discovery Property-guided selection

High-Impact Application Scenarios for 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Growing and Lead Optimization Programs

The validated potency of 5-methoxy-imidazo[1,2-a]pyridine derivatives in kinase inhibition (CENP-E IC₅₀ = 3.6 nM for a closely related analog) supports the prioritization of this compound as a core scaffold for kinase-focused medicinal chemistry . Its favorable lead-like properties (MW 254.28, XLogP3 3.7) make it suitable for fragment-growing strategies where the ortho-methoxy phenyl group provides a vector for further elaboration while the 5-methoxy group maintains core potency. Procurement of the des-5-methoxy analog (XLogP3 3.4, 2 H-bond acceptors) would yield a scaffold with measurably different physicochemical properties and potentially reduced kinase potency, while the para-methoxy positional isomer carries a different conformational and biological profile [1].

SAR Studies Investigating Ortho-Substituent Effects on 2-Phenylimidazo[1,2-a]pyridine Target Engagement

The ortho-methoxy substituent on the 2-phenyl ring creates a well-defined conformational constraint that distinguishes this compound from para- and meta-substituted isomers. Published TSPO ligand studies have demonstrated that the position of a single methoxy group can determine whether an imidazo[1,2-a]pyridine derivative behaves as an agonist or antagonist of steroidogenesis [1]. This compound therefore serves as a critical probe molecule for systematic SAR investigations into ortho-substituent effects on target binding, selectivity, and functional activity. Procurement of the para-methoxy isomer (CAS 1893191-04-2) cannot substitute for this purpose, as the two isomers are expected to produce divergent biological outcomes [1].

Physicochemical Property Benchmarking and in Silico Model Calibration

With experimentally determined vendor-reported purity, a computed XLogP3 of 3.7, and a defined hydrogen-bond acceptor count of 3, this compound serves as a well-characterized reference standard for calibrating in silico ADME prediction models within the imidazo[1,2-a]pyridine chemical space . Its molecular-weight-matched positional isomer (5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine) enables paired comparative studies to isolate the contribution of methoxy position to chromatographic retention time, computational logP predictions, and target-binding free-energy calculations . The ΔXLogP3 of +0.3 relative to the des-5-methoxy analog provides a quantitative benchmark for assessing the accuracy of logP prediction algorithms on heterocyclic scaffolds [2].

Building Block for Diversity-Oriented Synthesis of Imidazo[1,2-a]pyridine Libraries

As a dual-substituted imidazo[1,2-a]pyridine building block with orthogonal reactive handles (the 3-position and 6/7/8-positions of the pyridine ring remain available for further functionalization), this compound is positioned for diversity-oriented synthesis of compound libraries . The presence of the 5-methoxy group, independently validated as a potency-enhancing motif in CENP-E inhibitor programs, provides an advantageous starting point compared to unsubstituted or mono-substituted imidazo[1,2-a]pyridine scaffolds that lack this pre-validated pharmacophoric feature [3].

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